LL-37 (human) trifluoroacetate salt -

LL-37 (human) trifluoroacetate salt

Catalog Number: EVT-1439129
CAS Number:
Molecular Formula: C207H342F3N61O54
Molecular Weight: 4606 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LL-37 (human) trifluoroacetate salt is a synthetic form of LL-37, the only human cathelicidin antimicrobial peptide. Cathelicidins are a family of host defense peptides found in mammals that play a crucial role in innate immunity. [] LL-37 is produced by neutrophils and epithelial cells and exhibits a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. [, , , ] LL-37 also possesses immunomodulatory functions, influencing processes such as chemotaxis, wound healing, and angiogenesis. [, , , , , , ]

The trifluoroacetate salt form of LL-37 is commonly used in research due to its enhanced solubility and stability compared to the native peptide. [] This form allows for easier handling and manipulation in various experimental settings.

Synthesis Analysis
  • Solid-phase peptide synthesis (SPPS): This widely used method involves stepwise addition of protected amino acids to a solid support. [] The process typically requires multiple steps for deprotection, coupling, and final cleavage from the resin.
  • Recombinant expression: LL-37 can be produced in heterologous expression systems such as bacteria, yeast, or plants. [, , ] This approach involves cloning the LL-37 gene into an expression vector and transforming it into the chosen host. After expression, the peptide is purified from the host cells.
  • Chemical synthesis of fragments: Specific fragments of LL-37 with desired biological activities can be chemically synthesized. [, ]
Molecular Structure Analysis

LL-37 is a 37-amino acid peptide with a net positive charge at physiological pH. [, ] It adopts an amphipathic α-helical structure in a hydrophobic environment, such as in the presence of membranes. [, , ] This amphipathic nature is crucial for its interaction with negatively charged bacterial membranes, leading to membrane disruption. [, ]

Chemical Reactions Analysis
  • Proteolytic cleavage: LL-37 can be cleaved by bacterial and host proteases, such as dentilisin from Treponema denticola and proteinase 3 from neutrophils. [, ] This cleavage can either activate or inactivate LL-37, depending on the protease and cleavage site. [, ]
  • Citrullination: Peptidylarginine deiminases, such as PADI2 and PADI4, can convert arginine residues in LL-37 to citrulline, resulting in a loss of positive charge and altered biological activities. []
Mechanism of Action
  • Membrane disruption: The amphipathic α-helical structure allows LL-37 to interact with bacterial membranes, leading to pore formation and membrane permeabilization. [, ] This disrupts cellular integrity and leads to bacterial death.
  • Immunomodulatory effects: LL-37 can bind to various cell surface receptors, such as formyl peptide receptors (FPRs) and P2X7 receptors, triggering downstream signaling pathways. [, , , ] This activation can modulate immune cell recruitment, cytokine production, and wound healing processes. [, , , ]
Applications
  • Antibacterial studies: Evaluating its efficacy against various bacterial species, including multidrug-resistant strains. [, , , , ]
  • Antiviral studies: Investigating its antiviral activity against influenza A virus, herpes simplex virus, and adenovirus. [, ]
  • Wound healing research: Assessing its potential to promote wound closure and tissue regeneration. [, , ]
  • Immunomodulation studies: Exploring its effects on immune cell function, cytokine production, and inflammatory responses. [, , , , , ]
  • Cancer research: Investigating its role in tumor growth, metastasis, and immune cell infiltration. [, ]
  • Drug delivery: Exploring its potential as a carrier molecule for antimicrobial or other therapeutic agents. []
Future Directions
  • Development of LL-37-based therapeutics: Further research is needed to translate the promising in vitro and in vivo findings into clinical applications for infections, wound healing, and other diseases. []

hCAP-18

  • Compound Description: hCAP-18 is the only human cathelicidin, a family of antimicrobial proteins. It is synthesized as an inactive precursor protein, which needs to be cleaved to release the active C-terminal peptide LL-37. hCAP-18 itself has been shown to inhibit the growth of Gram-negative bacteria with efficiencies comparable to that of LL-37. []
  • Relevance: hCAP-18 is the direct precursor of LL-37 (human) trifluoroacetate salt. It contains the LL-37 sequence within its structure and shares its antimicrobial properties. [, , ]

Protegrin-3

  • Relevance: The CLD of protegrin-3 is structurally very similar to the CLD found in hCAP-18, the precursor of LL-37 (human) trifluoroacetate salt. This structural similarity highlights the conserved nature of cathelicidin precursors across species. []

Human Neutrophil Peptides (HNP 1-3)

  • Compound Description: HNP 1-3 are α-defensins, a family of small cationic antimicrobial peptides. They are found in neutrophils and exhibit broad-spectrum antimicrobial activity. HNP 1-3 have also been shown to have chemotactic activity. []
  • Relevance: HNP 1-3 are structurally and functionally similar to LL-37 (human) trifluoroacetate salt. Both are antimicrobial peptides that contribute to the innate immune response and exhibit both antimicrobial and chemotactic activities. [, ]

18-mer LLKKK

  • Compound Description: 18-mer LLKKK is a synthetic peptide derived from the LPS-binding region (K15 to V32) of LL-37 (human) trifluoroacetate salt. It has increased hydrophobicity and cationicity compared to its parent peptide, resulting in significantly enhanced LPS-neutralizing activity. This makes 18-mer LLKKK a potential therapeutic candidate for gram-negative bacterial endotoxin shock. []
  • Relevance: 18-mer LLKKK is a structurally modified derivative of LL-37 (human) trifluoroacetate salt, specifically designed to enhance its LPS-neutralizing activity. []

KR-20, RK-31, WLBU2

  • Relevance: Although they are cationic peptides like LL-37 (human) trifluoroacetate salt, they were unable to replicate LL-37's effects on cell stiffness in a study. [, ]

CSA-13

  • Relevance: CSA-13, despite being a cationic antibacterial molecule like LL-37 (human) trifluoroacetate salt, could not mimic the impact of LL-37 on cell stiffness. [, ]

Properties

Product Name

LL-37 (human) trifluoroacetate salt

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C207H342F3N61O54

Molecular Weight

4606 g/mol

InChI

InChI=1S/C205H341N61O52.C2HF3O2/c1-20-114(16)162(262-180(298)128(66-40-46-86-211)236-177(295)135(74-78-155(274)275)244-171(289)125(63-37-43-83-208)242-193(311)149(107-268)259-175(293)126(64-38-44-84-209)235-172(290)129(67-47-87-226-201(216)217)241-186(304)142(98-119-55-29-24-30-56-119)253-188(306)144(100-121-59-33-26-34-60-121)254-190(308)146(102-158(280)281)234-154(273)104-231-168(286)138(94-109(6)7)249-167(285)122(212)93-108(4)5)195(313)232-105-153(272)233-123(61-35-41-81-206)169(287)243-136(75-79-156(276)277)178(296)252-141(97-118-53-27-23-28-54-118)185(303)239-124(62-36-42-82-207)170(288)237-131(69-49-89-228-203(220)221)182(300)264-164(116(18)22-3)198(316)260-160(112(12)13)196(314)247-134(73-77-151(213)270)176(294)238-132(70-50-90-229-204(222)223)181(299)263-163(115(17)21-2)197(315)246-127(65-39-45-85-210)173(291)257-147(103-159(282)283)191(309)255-143(99-120-57-31-25-32-58-120)187(305)250-139(95-110(8)9)184(302)240-130(68-48-88-227-202(218)219)174(292)256-145(101-152(214)271)189(307)251-140(96-111(10)11)192(310)261-161(113(14)15)200(318)266-92-52-72-150(266)194(312)245-133(71-51-91-230-205(224)225)183(301)265-165(117(19)269)199(317)248-137(76-80-157(278)279)179(297)258-148(106-267)166(215)284;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,267-269H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,270)(H2,214,271)(H2,215,284)(H,231,286)(H,232,313)(H,233,272)(H,234,273)(H,235,290)(H,236,295)(H,237,288)(H,238,294)(H,239,303)(H,240,302)(H,241,304)(H,242,311)(H,243,287)(H,244,289)(H,245,312)(H,246,315)(H,247,314)(H,248,317)(H,249,285)(H,250,305)(H,251,307)(H,252,296)(H,253,306)(H,254,308)(H,255,309)(H,256,292)(H,257,291)(H,258,297)(H,259,293)(H,260,316)(H,261,310)(H,262,298)(H,263,299)(H,264,300)(H,265,301)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H4,216,217,226)(H4,218,219,227)(H4,220,221,228)(H4,222,223,229)(H4,224,225,230);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1

InChI Key

YCAOMMPDUJYSPT-YLLLKHBJSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.